2-Methoxy-6-propan-2-ylpyridine-3-carboxylic acid
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Overview
Description
2-Methoxy-6-propan-2-ylpyridine-3-carboxylic acid is a chemical compound with the molecular formula C10H13NO3 and a molecular weight of 195.22 g/mol . It is also known by its IUPAC name, 6-isopropyl-2-methoxynicotinic acid . This compound is characterized by its pyridine ring substituted with methoxy, isopropyl, and carboxylic acid groups.
Preparation Methods
The synthesis of 2-Methoxy-6-propan-2-ylpyridine-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of 2-methoxypyridine with isopropyl bromide in the presence of a base to introduce the isopropyl group. This is followed by carboxylation to introduce the carboxylic acid group . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
2-Methoxy-6-propan-2-ylpyridine-3-carboxylic acid undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Scientific Research Applications
2-Methoxy-6-propan-2-ylpyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methoxy-6-propan-2-ylpyridine-3-carboxylic acid involves its interaction with specific molecular targets. The methoxy and isopropyl groups may influence its binding affinity and specificity towards these targets. The carboxylic acid group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity .
Comparison with Similar Compounds
2-Methoxy-6-propan-2-ylpyridine-3-carboxylic acid can be compared with other similar compounds, such as:
2-Methoxy-6-methylpyridine-3-carboxylic acid: Similar structure but with a methyl group instead of an isopropyl group.
2-Methoxy-6-ethylpyridine-3-carboxylic acid: Similar structure but with an ethyl group instead of an isopropyl group.
2-Methoxy-6-tert-butylpyridine-3-carboxylic acid: Similar structure but with a tert-butyl group instead of an isopropyl group. The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical and biological properties.
Properties
IUPAC Name |
2-methoxy-6-propan-2-ylpyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-6(2)8-5-4-7(10(12)13)9(11-8)14-3/h4-6H,1-3H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VILVYBPRPWBKEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=C(C=C1)C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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